molecular formula C33H44O2 B15177321 4,4'-Methylenebis(2,6-dicyclopentylphenol) CAS No. 66003-80-3

4,4'-Methylenebis(2,6-dicyclopentylphenol)

Cat. No.: B15177321
CAS No.: 66003-80-3
M. Wt: 472.7 g/mol
InChI Key: TUPXVPCNMFLLOS-UHFFFAOYSA-N
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Description

EINECS 266-053-9 is chemically identified as 4,4’-methylenebis[2,6-dicyclopentylphenol] . This compound is a type of polyphenol, characterized by its complex molecular structure which includes multiple phenolic groups. It is primarily used as an antioxidant in various industrial applications due to its ability to inhibit oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-methylenebis[2,6-dicyclopentylphenol] typically involves the condensation reaction of 2,6-dicyclopentylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-methylenebis[2,6-dicyclopentylphenol] is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to remove any impurities and obtain a high-purity compound suitable for industrial use.

Chemical Reactions Analysis

Types of Reactions

4,4’-methylenebis[2,6-dicyclopentylphenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenolic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.

Scientific Research Applications

4,4’-methylenebis[2,6-dicyclopentylphenol] has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential antioxidant properties in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.

    Industry: Widely used in the production of lubricants, plastics, and other materials to enhance their stability and longevity.

Mechanism of Action

The primary mechanism by which 4,4’-methylenebis[2,6-dicyclopentylphenol] exerts its effects is through its antioxidant activity. The phenolic groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is crucial in various applications, from stabilizing industrial materials to potential therapeutic uses in medicine.

Comparison with Similar Compounds

Similar Compounds

  • Butylated hydroxytoluene (BHT)
  • Butylated hydroxyanisole (BHA)
  • Tert-butylhydroquinone (TBHQ)
  • Propyl gallate

Uniqueness

Compared to these similar compounds, 4,4’-methylenebis[2,6-dicyclopentylphenol] is unique due to its larger and more complex molecular structure, which may provide enhanced stability and effectiveness as an antioxidant. Its specific structure allows it to interact differently with free radicals and other reactive species, potentially offering superior performance in certain applications.

Properties

CAS No.

66003-80-3

Molecular Formula

C33H44O2

Molecular Weight

472.7 g/mol

IUPAC Name

2,6-dicyclopentyl-4-[(3,5-dicyclopentyl-4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C33H44O2/c34-32-28(24-9-1-2-10-24)18-22(19-29(32)25-11-3-4-12-25)17-23-20-30(26-13-5-6-14-26)33(35)31(21-23)27-15-7-8-16-27/h18-21,24-27,34-35H,1-17H2

InChI Key

TUPXVPCNMFLLOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=CC(=C2O)C3CCCC3)CC4=CC(=C(C(=C4)C5CCCC5)O)C6CCCC6

Origin of Product

United States

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